molecular formula C10H20S B15275041 4-Propylcycloheptane-1-thiol

4-Propylcycloheptane-1-thiol

Cat. No.: B15275041
M. Wt: 172.33 g/mol
InChI Key: KALXBVCCFWLFOT-UHFFFAOYSA-N
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Description

4-Propylcycloheptane-1-thiol is an organic compound belonging to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound features a seven-membered cycloalkane ring with a propyl group attached to the fourth carbon and a thiol group attached to the first carbon. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylcycloheptane-1-thiol can be achieved through several methods:

Industrial Production Methods

Industrial production of thiols often involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Propylcycloheptane-1-thiol undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Alkyl halides, thiourea.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkyl thiols.

Mechanism of Action

The mechanism of action of 4-Propylcycloheptane-1-thiol involves its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds, participate in nucleophilic attacks, and act as a reducing agent. These reactions are crucial in biological systems for maintaining redox balance and facilitating protein folding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its seven-membered ring structure, which provides a balance between ring strain and steric hindrance. The presence of the propyl group also adds to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

4-propylcycloheptane-1-thiol

InChI

InChI=1S/C10H20S/c1-2-4-9-5-3-6-10(11)8-7-9/h9-11H,2-8H2,1H3

InChI Key

KALXBVCCFWLFOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC(CC1)S

Origin of Product

United States

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